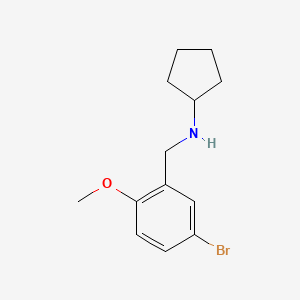

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine

Description

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is a cyclopentanamine derivative featuring a 5-bromo-2-methoxybenzyl substituent.

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-16-13-7-6-11(14)8-10(13)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSIDOFHGNVUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357924 | |

| Record name | N-(5-Bromo-2-methoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418779-19-8 | |

| Record name | N-(5-Bromo-2-methoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Methoxyphenyl Acetate

- Starting from 2-methoxyphenyl acetate, bromination is achieved using N-bromosuccinimide (NBS) in dry acetonitrile (CH3CN) at 60 °C under argon atmosphere for 10 hours.

- This yields 5-bromo-2-methoxyphenyl acetate in good yield.

- The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate (9:1) as eluent.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Bromination | 2-methoxyphenyl acetate + NBS, dry CH3CN, 60 °C, 10 h, Ar atmosphere | 5-bromo-2-methoxyphenyl acetate (high yield) |

Hydrolysis to 5-Bromo-2-methoxyphenol

- The acetate is refluxed with 10% sodium bicarbonate (NaHCO3) in methanol under argon to yield 5-bromo-2-methoxyphenol.

Benzylation to Form 5-Bromo-2-methoxybenzyl Halide

- The phenol intermediate is converted to the benzyl halide (chloride or bromide) by reaction with suitable halogenating agents (e.g., thionyl chloride or phosphorus tribromide).

- This benzyl halide serves as the electrophilic intermediate for the next step.

Nucleophilic Substitution with Cyclopentanamine

- The benzyl halide is reacted with cyclopentanamine in the presence of a base such as triethylamine.

- The reaction is typically performed in a polar aprotic solvent like dichloromethane at low temperatures (0–5 °C) to minimize side reactions.

- The molar ratio of amine to benzyl halide is optimized around 1:1.2 to maximize yield.

- After completion, the product is purified by recrystallization or column chromatography.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Amination | 5-bromo-2-methoxybenzyl halide + cyclopentanamine, base (triethylamine), DCM, 0–5 °C | N-(5-Bromo-2-methoxybenzyl)cyclopentanamine |

Formation of Hydrobromide Salt

- The free amine is treated with hydrobromic acid (HBr) to form the hydrobromide salt.

- This salt form enhances aqueous solubility and stability for handling and further applications.

Reaction Conditions and Optimization Parameters

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Bromination temperature | 60 °C | Controlled to avoid over-bromination |

| Solvent for bromination | Dry acetonitrile | Ensures anhydrous conditions |

| Amination temperature | 0–5 °C | Prevents polymerization and side reactions |

| Solvent for amination | Dichloromethane or similar aprotic solvent | Facilitates nucleophilic substitution |

| Base | Triethylamine | Neutralizes HBr formed, drives reaction forward |

| Molar ratio (amine:benzyl halide) | ~1:1.2 | Maximizes product yield |

| Purification | Column chromatography or recrystallization | Ensures high purity |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy (¹H and ¹³C): Confirms substitution pattern; methoxy protons appear around δ 3.8 ppm, aromatic protons between δ 6.8–7.5 ppm, and cyclopentyl protons between δ 1.5–2.5 ppm.

- Mass Spectrometry: Confirms molecular weight (~365 g/mol for hydrobromide salt).

- Infrared Spectroscopy (IR): Characteristic peaks for aromatic C–H, methoxy groups, and amine functionalities.

- X-ray Crystallography: Used for definitive structural confirmation in research settings.

Research Findings and Notes

- The bromination step using NBS is selective and reproducible, yielding the desired 5-bromo substitution without significant side products.

- The nucleophilic substitution with cyclopentanamine is sensitive to temperature; low temperatures reduce side reactions and polymerization.

- Formation of the hydrobromide salt is critical for improving compound stability and solubility, especially for pharmaceutical or biochemical applications.

- Alternative synthetic routes involving direct reductive amination of 5-bromo-2-methoxybenzaldehyde with cyclopentanamine have been explored but require careful control of reducing agents and conditions.

Summary Table of Preparation Methods

| Step No. | Intermediate/Product | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 5-Bromo-2-methoxyphenyl acetate | 2-methoxyphenyl acetate + NBS, dry CH3CN, 60 °C, 10 h, Ar | High yield, selective bromination |

| 2 | 5-Bromo-2-methoxyphenol | Reflux with 10% NaHCO3 in methanol, Ar | Efficient hydrolysis |

| 3 | 5-Bromo-2-methoxybenzyl halide | Halogenation (e.g., SOCl2 or PBr3) | Key electrophilic intermediate |

| 4 | This compound | Cyclopentanamine + benzyl halide, base, DCM, 0–5 °C | Optimized nucleophilic substitution |

| 5 | Hydrobromide salt | Treatment with HBr | Enhanced solubility and stability |

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzylcyclopentanamine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

Reduction: Formation of 2-methoxybenzylcyclopentanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine serves as an important building block in organic synthesis. Its bromine and methoxy substituents enhance its reactivity, allowing for the formation of more complex molecules. The compound can be utilized in:

- Reagent in Organic Reactions : It is used as a reagent in various organic reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.

- Synthesis of Pharmaceuticals : The compound can be modified to create derivatives with potential pharmacological properties, facilitating the development of new therapeutic agents.

Biological Research

The biological applications of this compound are currently being explored, particularly regarding its interactions with biological targets:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives have shown activity against breast cancer cell lines (MDA-MB-231) at concentrations as low as 10 µM, indicating its potential as an anticancer agent.

- Anti-inflammatory Properties : Research indicates that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines, suggesting that this compound may also exhibit anti-inflammatory effects.

Pharmacological Potential

This compound is being investigated for its pharmacological properties:

- Receptor Binding Studies : The compound has been evaluated for its binding affinity to various receptors, indicating its potential utility in pharmacological research targeting these receptors. Its structure allows it to modulate neurotransmitter activity and influence signal transduction pathways.

- Dual Inhibition Strategy : Research has explored the potential of compounds with similar structures to act as dual inhibitors for oncogenic pathways, particularly targeting anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4), which are relevant in neuroblastoma treatment strategies .

Industrial Applications

In addition to its research applications, this compound has potential uses in industry:

- Specialty Chemicals Production : The compound can be utilized as an intermediate in the synthesis of specialty chemicals, contributing to the development of novel materials.

- Chemical Intermediates : Its unique structure allows it to serve as a precursor for various chemical syntheses, enhancing production processes in industrial settings .

Table 1: Summary of Key Studies on this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of MDA-MB-231 breast cancer cells at 10 µM concentration. | |

| Anti-inflammatory Effects | Reduction of edema in animal models; inhibition of pro-inflammatory cytokines observed. | |

| Receptor Binding | Demonstrated binding affinity to specific receptors, suggesting pharmacological relevance. |

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Position and Halogen Variation

- N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5): This analog substitutes the bromine at the 3-position and methoxy at the 4-position of the benzene ring.

- N-(4-Chlorobenzyl)cyclopentanamine (CAS: 66063-15-8) :

Replaces bromine with chlorine at the 4-position , reducing molecular weight (Cl: 35.45 vs. Br: 79.90 g/mol) and altering lipophilicity (Cl is less polarizable than Br). Such changes may influence blood-brain barrier permeability .

Methoxy Group Variations

- N-(2,3,4-Trimethoxybenzyl)cyclopentanamine (CAS: 418788-93-9): Incorporates three methoxy groups, significantly increasing polarity and hydrogen-bonding capacity. This could enhance solubility but reduce membrane permeability compared to mono-methoxy derivatives .

- N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine (CAS: 355383-43-6) :

Replaces the cyclopentyl group with a methoxypropan-2-amine chain, introducing an additional ether moiety. This modification increases molecular flexibility and may alter target selectivity .

Cyclopentanamine Core Modifications

- (R)-2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopentanamine :

Features a dimethylated cyclopentane ring and a chiral phenylethyl group. The added steric bulk enhances selectivity for Cav1.3 calcium channels, demonstrating the importance of cyclopentane ring substitutions in pharmacological activity . - N-(3-Methoxyphenethyl)cyclopentanamine :

Extends the benzyl group to a phenethyl chain, increasing the distance between the aromatic ring and cyclopentylamine. This structural change has been leveraged in the synthesis of mGluR2 agonists .

Physicochemical Properties and Molecular Data

*Assumed based on analogous compounds in .

Biological Activity

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has a molecular formula of and a molecular weight of approximately 270.17 g/mol. Its structure features a cyclopentanamine moiety linked to a brominated methoxybenzyl group, which may confer unique biological properties compared to other similar compounds.

Preliminary studies suggest that this compound interacts with specific biological targets, potentially modulating neurotransmitter activity and influencing signal transduction pathways. The brominated phenyl ring and the cyclopentanamine structure are believed to play crucial roles in binding to these targets, leading to various biological effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neurotransmitter Modulation : Initial studies indicate that the compound may affect neurotransmitter systems, which could have implications for neurological disorders.

- Antitumor Potential : Similar compounds have shown promise in cancer treatment, particularly through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .

- Anti-inflammatory Effects : Compounds with structural similarities have been reported to exhibit anti-inflammatory properties, suggesting potential applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity : A study evaluated the effects of related compounds on breast cancer cell lines (MDA-MB-231). The results indicated significant apoptosis induction at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations . This suggests that this compound may share similar antitumor mechanisms.

- Neuropharmacological Studies : Investigations into the compound's interaction with serotonin receptors indicate potential applications in treating mood disorders. The structural characteristics allow it to engage with specific receptor sites effectively, which warrants further exploration in clinical settings.

Q & A

Q. What are the optimal synthetic routes for N-(5-Bromo-2-methoxybenzyl)cyclopentanamine, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a brominated benzyl chloride derivative (e.g., 5-bromo-2-methoxybenzyl chloride) and cyclopentylamine. Key steps include:

- Using a base like sodium hydroxide or potassium carbonate to deprotonate the amine and drive the reaction .

- Conducting the reaction in anhydrous dichloromethane at 0–5°C to suppress hydrolysis or elimination by-products .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Critical Parameters : Monitor reaction progress with TLC (Rf ~0.3–0.4 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Look for the methoxy singlet (~δ 3.8 ppm), cyclopentyl multiplet (δ 1.5–2.2 ppm), and benzyl CH2 protons (δ 3.5–4.0 ppm) .

- 13C NMR : Confirm the bromine-substituted aromatic carbons (δ 115–130 ppm) and cyclopentane carbons (δ 25–35 ppm) .

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 268.19 (C13H18BrN+) with fragmentation patterns indicating loss of the cyclopentyl group .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- By-Products : Unreacted starting materials (e.g., 5-bromo-2-methoxybenzyl chloride) or over-alkylation products (e.g., bis-cyclopentylamine adducts).

- Mitigation Strategies :

- Use excess cyclopentylamine (1.5–2.0 equivalents) to favor mono-substitution .

- Employ flash chromatography with a polar solvent gradient to separate unreacted amine or benzyl chloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature) .

- Purity Verification : Re-evaluate compound purity using orthogonal methods (e.g., NMR + LC-MS) to rule out batch-specific impurities .

- Structural Confirmation : Compare with analogs (e.g., fluorinated or methoxy variants) to assess if substituent positioning alters activity .

Q. What experimental designs are recommended to study this compound’s interaction with neurotransmitter systems?

- Methodological Answer :

- Radioligand Binding Assays : Compete against [3H]spiperone (dopamine D2 receptors) or [3H]ketanserin (5-HT2A) to quantify IC50 values .

- Electrophysiology : Use brain slice preparations to measure effects on neuronal firing rates in dopaminergic pathways (e.g., substantia nigra) .

- In Vivo PET Imaging : Radiolabel the compound (e.g., with 11C) to evaluate brain penetration and target engagement in non-human primates .

Q. How can computational modeling predict the compound’s selectivity for specific receptor isoforms?

- Methodological Answer :

- Molecular Docking : Use Glide or AutoDock to model interactions with GluN2B NMDA receptors vs. off-targets (e.g., σ1 receptors). Prioritize residues forming hydrogen bonds with the methoxy group .

- MD Simulations : Simulate binding stability over 100 ns trajectories to assess conformational flexibility in the benzyl-cyclopentylamine moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.